REACTION_CXSMILES
|
[CH2:1]([OH:23])[C@H:2]1[O:7][C@H:6]([O:8][C@:9]2([CH2:18][OH:19])[O:13][C@H:12]([CH2:14][OH:15])[C@@H:11]([OH:16])[C@@H:10]2[OH:17])[C@H:5]([OH:20])[C@@H:4]([OH:21])[C@@H:3]1[OH:22].[C:24]([O:43]C)(=[O:42])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].C(O)(=O)C>CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>[CH3:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][C:24]([OH:43])=[O:42].[CH2:1]([OH:23])[CH:2]1[O:7][CH:6]([O:8][C:9]2([CH2:18][OH:19])[O:13][CH:12]([CH2:14][OH:15])[CH:11]([OH:16])[CH:10]2[OH:17])[CH:5]([OH:20])[CH:4]([OH:21])[CH:3]1[OH:22] |f:4.5.6,7.8|
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Name
|
|
Quantity
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8 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
sucrose
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Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
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C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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600 g
|
Type
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reactant
|
Smiles
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C(CCCCCCCCCCCCCCCCC)(=O)OC
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Name
|
|
Quantity
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10 g
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Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was reacted under a reduced pressure of 70-90 mmHg at 90° C. for 3 hours
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in 5 l of methyl ethyl ketone
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Type
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WASH
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Details
|
the solution was washed with 3 portions of water
|
Type
|
CUSTOM
|
Details
|
The methyl ethyl ketone was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 950 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |